(E)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethenesulfonamide
描述
属性
IUPAC Name |
(E)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-13-18-19-17(23-13)15-7-9-16(10-8-15)20-24(21,22)12-11-14-5-3-2-4-6-14/h2-12,20H,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGZXDCBOULWPA-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Structural and Crystallographic Features
The compound’s structural analogs include sulfonamide derivatives with variations in the oxadiazole substituents, sulfonamide linkages, or stereochemistry. Key comparisons are summarized below:
Key Findings :
- The (E)-configuration in the target compound maximizes planarity, favoring dense crystal packing via π-π interactions .
- Replacement of oxadiazole with thiadiazole increases intermolecular chalcogen bonding, improving thermal stability .
- Ethyl-substituted analogs exhibit reduced crystallinity due to steric bulk, lowering melting points .
Refinement and Software Advancements
Modern refinement via SHELXL (post-2008 updates) enables precise modeling of anisotropic displacement parameters for the sulfonamide group, reducing R-factor values to <0.05 . WinGX’s integration with SHELX suites streamlines data processing, particularly for twinned crystals common in sulfonamide derivatives .
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethenesulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves cyclization of hydrazides to form the oxadiazole core, followed by sulfonation and coupling reactions. For example:
- Step 1 : Cyclization of substituted hydrazides under reflux with dehydrating agents (e.g., POCl₃) to form the 1,3,4-oxadiazole ring .
- Step 2 : Sulfonation using methylsulfonyl chloride or analogous reagents to introduce the sulfonamide group .
- Step 3 : Coupling with phenylethenesulfonamide derivatives via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
Q. How is the compound structurally characterized, and what analytical techniques are essential for confirming its identity?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the oxadiazole ring and sulfonamide linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : SHELXL software ( ) is used for single-crystal refinement to resolve stereochemistry, particularly the (E)-configuration of the ethenesulfonamide moiety .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data, such as discrepancies in binding affinity or reaction mechanisms?
- Approach :
- Molecular Docking : Use programs like AutoDock Vina to model interactions with biological targets (e.g., acetylcholinesterase or carbonic anhydrase II). For instance, derivative analogs of this compound showed hydrogen bonding with Tyr337 and π-π stacking in AChE active sites .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity differences between (E)- and (Z)-isomers .
- Case Study : In silico docking of sulfonamide derivatives with hCA II (PDB: 5NY3) revealed steric clashes in low-affinity analogs, guiding synthetic modifications .
Q. What strategies address low reproducibility in biological activity assays for this compound?
- Troubleshooting :
- Purity Verification : Use HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity, as impurities in the oxadiazole ring can skew IC₅₀ values .
- Assay Conditions : Standardize cell culture media (e.g., RPMI-1640 for cancer cell lines) and enzyme concentrations (e.g., 0.1 µg/mL for AChE inhibition) to minimize variability .
Q. How does the stereochemistry ((E)- vs. (Z)-configuration) impact biological activity, and what methods validate this?
- Experimental Design :
- Stereochemical Analysis : X-ray crystallography (using SHELXL ) or NOESY NMR to confirm the (E)-configuration.
- Activity Comparison : Test (E)- and (Z)-isomers against cancer cell lines (e.g., MCF-7). In related compounds, the (E)-form showed 10-fold higher cytotoxicity due to enhanced target binding .
Q. What are the limitations of using SHELX software for refining crystal structures of sulfonamide derivatives?
- Critical Analysis :
- SHELXL struggles with disordered solvent molecules in porous crystals, requiring manual masking .
- For twinned crystals, twin-law refinement (e.g., using HKLF5) is necessary but may reduce data-to-parameter ratios below 10:1, risking overfitting .
Methodological Challenges and Innovations
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- SAR Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
